molecular formula C24H28N2O2S B11338986 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-tert-butylphenoxy)ethanone

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-tert-butylphenoxy)ethanone

Cat. No.: B11338986
M. Wt: 408.6 g/mol
InChI Key: JURGUXQVMDUQDJ-UHFFFAOYSA-N
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Description

1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-TERT-BUTYLPHENOXY)ETHAN-1-ONE is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a phenoxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-TERT-BUTYLPHENOXY)ETHAN-1-ONE typically involves multi-step proceduresThe reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-TERT-BUTYLPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-TERT-BUTYLPHENOXY)ETHAN-1-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-TERT-BUTYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. The piperidine ring and phenoxy group may also contribute to the compound’s activity by enhancing its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-TERT-BUTYLPHENOXY)ETHAN-1-ONE is unique due to its specific combination of functional groups, which may result in distinct biological activities and applications compared to other benzothiazole derivatives.

Properties

Molecular Formula

C24H28N2O2S

Molecular Weight

408.6 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-tert-butylphenoxy)ethanone

InChI

InChI=1S/C24H28N2O2S/c1-24(2,3)18-8-10-19(11-9-18)28-16-22(27)26-14-12-17(13-15-26)23-25-20-6-4-5-7-21(20)29-23/h4-11,17H,12-16H2,1-3H3

InChI Key

JURGUXQVMDUQDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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